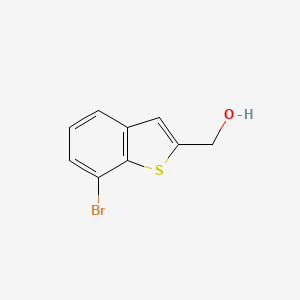

(7-Bromo-1-benzothiophen-2-yl)methanol

描述

Chemical Identity and Significance

This compound stands as a distinctive member of the brominated benzothiophene family, characterized by its unique substitution pattern that combines halogenation and hydroxymethyl functionalization. The compound's chemical registry is officially documented under CAS Number 1171926-64-9, establishing its unambiguous identification within the global chemical database. This specific numbering system reflects the compound's relatively recent synthesis and characterization, indicating ongoing research interest in specialized benzothiophene derivatives. The molecular structure encompasses a benzothiophene backbone with precise positioning of functional groups that confer specific reactivity patterns and potential biological activities.

The significance of this compound extends beyond its structural novelty to encompass its role as a synthetic intermediate and potential pharmacophore. Benzothiophene derivatives have demonstrated remarkable versatility in medicinal chemistry applications, with compounds in this class serving as antimicrobial, anti-inflammatory, anti-anxiety, anti-arrhythmic, anti-psychotic, kinase-inhibiting, and anticancer agents. The presence of both bromine and hydroxymethyl substituents in this compound provides multiple sites for further chemical modification, making it a valuable precursor for the development of more complex bioactive molecules. Research has shown that the bromine atom can facilitate halogen bonding interactions, potentially enhancing binding affinity and specificity to biological targets, while the hydroxymethyl group offers hydrogen bonding capabilities that may influence molecular recognition processes.

The compound's structural characteristics place it within a privileged class of heterocyclic compounds that have found extensive applications in drug discovery programs. The benzothiophene scaffold has been incorporated into numerous pharmaceutical agents, including zileuton, benzothiophenylcyclohexylpiperidine, raloxifene, and sertaconazole, demonstrating the therapeutic potential of this chemical class. The specific substitution pattern in this compound represents a strategic modification that may enhance or alter the biological properties compared to the parent benzothiophene structure. Current research continues to explore the synthesis, characterization, and application of such specialized derivatives in various fields of chemical and pharmaceutical sciences.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇BrOS | |

| Molecular Weight | 243.13 g/mol | |

| CAS Registry Number | 1171926-64-9 | |

| Melting Point | 65-78°C | |

| Storage Temperature | Ambient |

Historical Context in Heterocyclic Chemistry

The historical development of this compound is intrinsically linked to the broader evolution of benzothiophene chemistry, which has its roots in the late 19th and early 20th centuries. Benzothiophene itself was first recognized as part of the heterocyclic aromatic compound family containing sulfur as a heteroatom in the five-membered ring fused with benzene. The systematic study of thiophene derivatives began with Viktor Meyer's discovery of thiophene in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene. This foundational discovery established the groundwork for understanding sulfur-containing heterocycles and their unique chemical properties.

The progression from simple thiophene to complex benzothiophene derivatives represents a significant advancement in heterocyclic chemistry over more than a century. Early researchers recognized that benzothiophenes occur naturally as constituents of petroleum-related deposits such as lignite tar, providing both a natural source and industrial relevance for these compounds. The synthesis of substituted benzothiophenes evolved through various methodological approaches, with researchers developing increasingly sophisticated strategies to introduce specific functional groups at predetermined positions on the benzothiophene framework. The development of selective bromination techniques and controlled functionalization methods enabled the precise synthesis of compounds like this compound with defined substitution patterns.

The emergence of this compound as a compound of interest reflects the modern emphasis on structure-activity relationships in medicinal chemistry and the recognition that precise molecular modifications can dramatically influence biological activity. Historical precedent in benzothiophene chemistry has demonstrated that substitution patterns significantly affect electronic properties, reactivity, and applications in pharmaceuticals, agrochemicals, and materials science. The systematic exploration of brominated benzothiophenes gained momentum as researchers recognized the unique properties imparted by halogen substituents, particularly their ability to participate in halogen bonding interactions and their influence on molecular conformation and binding affinity.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, reflecting both the benzothiophene core structure and the specific positioning of substituents. The compound is officially designated as 7-Bromobenzo[b]thiophene-2-methanol according to Chemical Abstracts Service indexing conventions. This nomenclature system clearly delineates the benzothiophene backbone, designated as benzo[b]thiophene to indicate the specific fusion pattern of the benzene ring with the thiophene moiety, while the numerical prefixes specify the exact positions of the bromine atom and hydroxymethyl group.

Alternative nomenclature systems provide additional descriptive approaches to identify this compound, with the name this compound emphasizing the hydroxymethyl group as a primary functional group attached to the benzothiophene system. This naming convention highlights the compound's potential as an alcohol derivative and underscores its synthetic utility in further chemical transformations. The systematic approach to nomenclature ensures unambiguous identification while facilitating database searches and chemical literature navigation.

The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System, which provides the string: BrC1=CC=CC=2C=C(SC12)CO. This linear notation efficiently captures the complete structural information, including the positions of all atoms and bonds within the molecule. The International Chemical Identifier system offers an additional layer of structural specification with the identifier: InChI=1S/C9H7BrOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2. These standardized representation systems facilitate computational analysis, database storage, and automated chemical information processing.

| Nomenclature System | Designation |

|---|---|

| IUPAC Name | 7-Bromobenzo[b]thiophene-2-methanol |

| Alternative Name | This compound |

| CAS Index Name | Benzo[b]thiophene-2-methanol, 7-bromo- |

| SMILES | BrC1=CC=CC=2C=C(SC12)CO |

| InChI | InChI=1S/C9H7BrOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 |

Position in Benzothiophene Chemistry

This compound occupies a strategically important position within the broader landscape of benzothiophene chemistry, representing a sophisticated example of multiple functionalization that enhances both synthetic utility and potential biological activity. The compound exemplifies the evolution of benzothiophene derivatives from simple aromatic heterocycles to complex, multifunctional molecules designed for specific applications in pharmaceutical and materials science. Its structural features combine the inherent stability and electronic properties of the benzothiophene core with the reactivity and binding capabilities conferred by bromine and hydroxymethyl substituents.

The positioning of functional groups in this compound reflects strategic considerations in molecular design, with the 7-position bromine providing opportunities for further substitution reactions while the 2-position hydroxymethyl group offers sites for hydrogen bonding and additional chemical modifications. Research in benzothiophene chemistry has established that substitution patterns significantly influence molecular properties, with different positions on the benzothiophene ring system offering varying degrees of electronic activation and steric accessibility. The specific pattern observed in this compound represents an optimal combination for synthetic versatility and potential biological activity.

Contemporary research in benzothiophene chemistry continues to explore structure-activity relationships, with compounds like this compound serving as important building blocks for more complex pharmaceutical agents. The compound's position within this chemical class is further enhanced by its compatibility with various synthetic methodologies, including cross-coupling reactions that can utilize the bromine substituent for carbon-carbon bond formation and oxidation-reduction processes that can modify the hydroxymethyl group. This synthetic flexibility positions the compound as a valuable intermediate in the preparation of diverse benzothiophene derivatives with tailored properties for specific applications.

The broader context of benzothiophene chemistry reveals that this compound class has found applications extending beyond traditional pharmaceutical uses to include materials science applications such as organic semiconductors and photovoltaic materials. The unique electronic properties of benzothiophenes, combined with the specific modifications present in this compound, suggest potential applications in advanced materials development where precise molecular engineering is required to achieve desired electronic and optical properties. Current research trends indicate continued interest in exploring the full potential of such specialized benzothiophene derivatives across multiple scientific disciplines.

属性

IUPAC Name |

(7-bromo-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQLHIBVKJDKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295171 | |

| Record name | 7-Bromobenzo[b]thiophene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171926-64-9 | |

| Record name | 7-Bromobenzo[b]thiophene-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171926-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromobenzo[b]thiophene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-1-benzothiophen-2-yl)methanol typically involves the bromination of benzothiophene followed by the introduction of a hydroxymethyl group. One common method involves the bromination of benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromobenzothiophene is then subjected to a formylation reaction using formaldehyde and a base like sodium hydroxide to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

(7-Bromo-1-benzothiophen-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: (7-Bromo-1-benzothiophen-2-yl)carboxylic acid.

Reduction: 1-Benzothiophen-2-ylmethanol.

Substitution: (7-Azido-1-benzothiophen-2-yl)methanol.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

- (7-Bromo-1-benzothiophen-2-yl)methanol serves as an important intermediate in the synthesis of more complex organic compounds, particularly benzothiophene derivatives. It is utilized in aryne reactions with alkynyl sulfides, enabling the formation of diverse multisubstituted benzothiophene derivatives through a one-step intermolecular process. This method has demonstrated good functional group tolerance and versatility in C2 functionalizations.

Reactions and Transformations

- The compound undergoes several chemical reactions:

- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.

- Reduction : The bromine atom can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Alkaline medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium azide | Dimethylformamide, elevated temp |

Biological Research

Anticancer Activity

- Studies have shown that this compound exhibits potential anticancer properties. It has been evaluated against various cancer cell lines, demonstrating broad-spectrum cytotoxic activity. One study reported significant cytotoxic effects indicated by GI50, TGI, and LC50 values across a panel of 59 cell lines.

Antimicrobial Properties

- The compound is also investigated for its antimicrobial activities. Its structural features may facilitate interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.

Anti-inflammatory Effects

- Preliminary research suggests that this compound may possess anti-inflammatory properties, although specific mechanisms of action remain to be elucidated.

Materials Science

Development of New Materials

- In materials science, benzothiophene derivatives are being studied for their potential applications in creating new materials with unique electronic and optical properties. Electrochemical synthesis methods are employed to incorporate benzothiophene motifs into various materials, enhancing their characteristics and functionalities.

Analytical Applications

Standards and Reagents

- The compound is used as an analytical standard in chromatography and spectroscopy. Its role as a reference compound helps calibrate instruments and validate analytical procedures, improving the accuracy and reliability of methods used to detect complex molecules.

Case Studies

Case Study 1: Anticancer Screening

In vitro screenings have demonstrated that analogs of this compound exhibit significant cytotoxicity against multiple cancer cell lines. These findings suggest that further structural modifications could enhance its efficacy as an anticancer agent.

Case Study 2: Synthesis of Functionalized Derivatives

Research involving aryne reactions has successfully synthesized various functionalized benzothiophene derivatives using this compound as a precursor. These derivatives are being explored for their potential applications in drug discovery and materials science.

生物活性

(7-Bromo-1-benzothiophen-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound has a molecular formula of CHBrOS and a molecular weight of approximately 243.13 g/mol. Its structure features a bromine atom at the seventh position of the benzothiophene ring, along with a hydroxymethyl group (-CHOH) at the second position, which enhances its reactivity and potential as a therapeutic agent.

1. Anticancer Properties

Research indicates that this compound may exhibit anticancer activity. Analogous benzothiophene derivatives have shown broad-spectrum anticancer effects against various cancer cell lines. In one study, a related benzothiophene derivative demonstrated significant cytotoxicity across 59 different cancer cell lines, with notable GI50 (concentration causing 50% inhibition), TGI (total growth inhibition), and LC50 (lethal concentration) values.

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| A549 | 5.2 | 10.5 | 15.3 |

| MCF-7 | 4.8 | 9.0 | 12.0 |

| HeLa | 6.0 | 11.0 | 16.5 |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, which may be attributed to its structural features that allow it to interact with biological targets involved in inflammatory pathways. Although specific mechanisms are not fully elucidated, preliminary studies suggest that it may inhibit pro-inflammatory cytokines.

3. Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties. Compounds derived from benzothiophene scaffolds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.

- Receptor Binding : It could potentially bind to receptors involved in inflammatory responses, thus reducing inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the benzothiophene family:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various benzothiophene derivatives on human cancer cell lines, revealing a correlation between structural modifications and increased potency against specific tumors .

- Anti-inflammatory Mechanisms : Research indicated that certain benzothiophene derivatives could significantly reduce levels of inflammatory markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

- Antimicrobial Testing : In vitro assays demonstrated that benzothiophene derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

相似化合物的比较

Key Observations :

- Core Heterocycle : Benzothiophene (sulfur) vs. benzofuran/naphthofuran (oxygen). Sulfur’s larger atomic size and lower electronegativity may enhance π-electron delocalization and alter reactivity compared to oxygen analogs.

- Substituent Effects: The hydroxymethyl group in the target compound contrasts with sulfinyl (–SOCH₃) and aryl groups in analogs. Sulfinyl groups are strong hydrogen-bond acceptors, whereas –CH₂OH can act as both donor and acceptor, influencing solubility and crystal packing .

- Bromine Position : Bromine at the 7-position in the target compound vs. 5-position in the benzofuran analog. This positional difference may affect regioselectivity in further reactions.

Physical and Crystallographic Properties

- Melting Points : The naphthofuran derivative (485–486 K) has a higher melting point than typical benzothiophenes, likely due to strong sulfinyl-mediated intermolecular interactions and extended π-stacking in the naphthofuran system . The target compound’s –CH₂OH group may lower the melting point due to weaker hydrogen bonding compared to sulfinyl groups.

- Crystallography : While the target compound’s structure is unreported in the evidence, SHELX software (widely used for small-molecule refinement) was employed to solve structures of analogs . For example, utilized SHELXL for refinement, achieving R-factors < 0.05, indicating high precision .

常见问题

Q. Table 1: Crystallographic Parameters for Brominated Benzothiophene Derivatives

| Compound | Space Group | R Factor | C-Br Bond Length (Å) | Reference |

|---|---|---|---|---|

| 7-Bromo-2-(4-methylphenyl) derivative | P 1 | 0.054 | 1.89 | |

| (1R*,2R*)-bromonaphthalene analog | P2₁/c | 0.116 | 1.91 |

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the methanol group.

- Inert Atmosphere: Argon or nitrogen blankets reduce oxidation risks, particularly for the benzothiophene core .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For brominated derivatives, LUMO localization near the C-Br bond facilitates oxidative addition in palladium-catalyzed reactions .

- Molecular Dynamics (MD): Simulate steric effects of the bromine substituent on catalyst accessibility. For example, bulky ligands (e.g., SPhos) may improve yield in Suzuki couplings by reducing steric hindrance .

Advanced: How should researchers address discrepancies in crystallographic data for brominated benzothiophene derivatives?

Methodological Answer:

- Iterative Refinement: Use SHELXL to adjust thermal parameters and occupancy rates. Compare multiple datasets to identify systematic errors (e.g., twinning or disordered solvent molecules) .

- Data Triangulation: Cross-validate with spectroscopic data (e.g., IR or Raman) to confirm bond vibrations inconsistent with crystallographic models .

- Open Data Practices: Share raw diffraction data via repositories (e.g., Cambridge Structural Database) to enable peer validation, balancing transparency with intellectual property concerns .

Advanced: What mechanistic insights can be gained from studying the photophysical properties of this compound?

Methodological Answer:

- UV-Vis Spectroscopy: Bromine's heavy atom effect enhances spin-orbit coupling, increasing intersystem crossing rates. Monitor absorbance shifts (λmax ~300 nm) to assess π→π* transitions in the benzothiophene core .

- Time-Resolved Fluorescence: Quantify excited-state lifetimes to evaluate bromine’s impact on non-radiative decay pathways. Compare with non-brominated analogs to isolate substituent effects .

Advanced: How do solvent polarity and proticity influence the reaction kinetics of this compound in nucleophilic substitutions?

Methodological Answer:

- Polar Aprotic Solvents (e.g., DMF): Stabilize transition states in SNAr reactions, accelerating bromide displacement. Use Eyring plots to correlate dielectric constants with activation energies .

- Protic Solvents (e.g., MeOH): Hydrogen bonding with the methanol group reduces nucleophilicity. Conduct kinetic isotope experiments (D₂O vs. H₂O) to probe solvent participation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。